Product packaging for Methyl 2-amino-4,4,4-trifluorobutanoate(Cat. No.:)

Methyl 2-amino-4,4,4-trifluorobutanoate

Cat. No.: B13286095
M. Wt: 171.12 g/mol
InChI Key: WZKQAIWCKKIFHK-UHFFFAOYSA-N
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Description

Methyl 2-amino-4,4,4-trifluorobutanoate (CAS 188010-09-5) is a high-purity, trifluoromethylated amino acid ester derivative valued in scientific research for its unique physicochemical properties . The compound, with a molecular formula of C5H8F3NO2 and a molecular weight of 171.12 g/mol, serves as a critical building block in medicinal chemistry and drug discovery . The incorporation of the trifluoromethyl group is a strategic modification used by researchers to influence the metabolic stability, lipophilicity, and bioavailability of peptide-based drug candidates and other bioactive molecules. The (S)-enantiomer of this compound is also available (CAS 1016317-46-6), enabling stereoselective synthesis applications . For enhanced stability and handling, the hydrochloride salt form (CAS 1007583-54-1) can be supplied . This product is intended for Research Use Only and is not for diagnostic or therapeutic use. Researchers can request specific batch documentation and certificates. For advanced research needs, custom synthesis inquiries are welcome.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H8F3NO2 B13286095 Methyl 2-amino-4,4,4-trifluorobutanoate

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-amino-4,4,4-trifluorobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8F3NO2/c1-11-4(10)3(9)2-5(6,7)8/h3H,2,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZKQAIWCKKIFHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Derivatization and Structural Modification of Methyl 2 Amino 4,4,4 Trifluorobutanoate

Functional Group Transformations of the Carboxyl Ester Moiety

The methyl ester group of Methyl 2-amino-4,4,4-trifluorobutanoate is amenable to several key transformations, enabling the synthesis of a variety of derivatives. These transformations primarily include hydrolysis, reduction, and amidation.

Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, 2-amino-4,4,4-trifluorobutanoic acid, under either acidic or basic conditions. This transformation is fundamental for subsequent peptide coupling reactions, where the free carboxylic acid is activated for amide bond formation.

Reduction: The ester functionality can be reduced to a primary alcohol, yielding 2-amino-4,4,4-trifluorobutanol. This transformation is typically achieved using strong reducing agents such as lithium aluminum hydride (LiAlH₄). The resulting amino alcohol is a versatile intermediate for the synthesis of various ligands and pharmacologically active compounds.

Amidation: Direct conversion of the methyl ester to an amide can be accomplished by reaction with an amine. This reaction, often requiring elevated temperatures or the use of a catalyst, provides a straightforward route to a wide range of N-substituted 2-amino-4,4,4-trifluorobutanamides.

Table 1: Summary of Carboxyl Ester Transformations

Transformation Reagents and Conditions Product
Hydrolysis Aqueous acid (e.g., HCl) or base (e.g., NaOH), followed by neutralization 2-amino-4,4,4-trifluorobutanoic acid
Reduction Lithium aluminum hydride (LiAlH₄) in an ethereal solvent (e.g., THF) 2-amino-4,4,4-trifluorobutanol
Amidation Amine (R-NH₂), heat or catalyst N-substituted 2-amino-4,4,4-trifluorobutanamide

Amino Group Protection and Deprotection Strategies

The primary amino group of this compound is a key site for derivatization, particularly in the context of peptide synthesis or when selective modification of the carboxyl ester is desired. A variety of protecting groups can be employed, with the most common being tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethoxycarbonyl (Fmoc).

Boc Protection: The Boc group is introduced by reacting the amino ester with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. This protecting group is stable under a wide range of conditions but can be readily removed with strong acids, such as trifluoroacetic acid (TFA).

Cbz Protection: The Cbz group is installed using benzyl (B1604629) chloroformate (Cbz-Cl) under basic conditions. A key advantage of the Cbz group is its stability to acidic and basic conditions, while being easily cleaved by catalytic hydrogenation.

Fmoc Protection: The Fmoc group is attached using 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) or Fmoc-OSu in the presence of a base. The Fmoc group is notably labile to basic conditions, typically using piperidine, which makes it orthogonal to the acid-labile Boc group and the hydrogenolysis-labile Cbz group. The synthesis of (S)-N-Fmoc-2-amino-4,4,4-trifluorobutanoic acid has been reported on a large scale, highlighting the utility of this protecting group for this class of compounds. researchgate.netresearchgate.net

Table 2: Common Amino Group Protecting Strategies

Protecting Group Reagent for Protection Conditions for Deprotection
Boc Di-tert-butyl dicarbonate (Boc₂O) Strong acid (e.g., Trifluoroacetic acid)
Cbz Benzyl chloroformate (Cbz-Cl) Catalytic hydrogenation (e.g., H₂, Pd/C)
Fmoc 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) Base (e.g., Piperidine in DMF)

Side-Chain Diversification and Further Functionalization

The trifluoromethyl (CF₃) group in the side chain of this compound is generally considered to be chemically inert and stable to many reaction conditions. This stability is a key feature that contributes to the enhanced metabolic stability of molecules containing this moiety. However, under specific and often harsh reaction conditions, the C-F bonds can be activated for further functionalization, although this is not a common strategy for this particular compound due to the potential for decomposition.

More commonly, diversification of the side chain would involve starting from a different precursor before the introduction of the trifluoromethyl group. For this compound itself, the primary avenues for diversification lie in the transformations of the carboxyl ester and amino groups, as previously discussed.

Derivatization for Analytical and Chromatographic Resolution

The enantiomeric purity of this compound is often a critical parameter, especially for its application in pharmaceuticals. Chiral chromatography, either gas chromatography (GC) or high-performance liquid chromatography (HPLC), is the method of choice for determining enantiomeric excess. To achieve separation, derivatization with a chiral or achiral reagent is often necessary.

For chiral GC analysis , the amino acid ester is typically derivatized to increase its volatility and to introduce a group that can interact with the chiral stationary phase. A common two-step derivatization involves esterification of the carboxylic acid (already present as a methyl ester in the target compound) and acylation of the amino group with a reagent like trifluoroacetic anhydride (B1165640) (TFAA) or heptafluorobutyl chloroformate.

For chiral HPLC analysis , derivatization of the amino group with a chiral derivatizing agent, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide), can be employed. This reaction forms diastereomeric adducts that can be separated on a standard achiral reversed-phase HPLC column. Alternatively, the underivatized amino acid ester can be separated on a chiral stationary phase.

Table 3: Derivatization for Chromatographic Resolution

Technique Derivatization Strategy Purpose
Chiral GC Acylation of the amino group (e.g., with TFAA) Increase volatility and enable separation on a chiral column.
Chiral HPLC Reaction with a chiral derivatizing agent (e.g., Marfey's reagent) Formation of diastereomers separable on an achiral column.
Chiral HPLC None (direct injection) Separation of enantiomers on a chiral stationary phase.

Applications of Methyl 2 Amino 4,4,4 Trifluorobutanoate As a Chiral Building Block

Incorporation into Peptide and Peptidomimetic Structures

The substitution of natural amino acids with fluorinated analogues is a powerful strategy in the development of therapeutic peptides and peptidomimetics. Methyl 2-amino-4,4,4-trifluorobutanoate is particularly significant as a bioisostere of leucine (B10760876), a common amino acid in bioactive peptides. mdpi.com The trifluoroethyl group of the former mimics the isobutyl side chain of the latter, allowing it to be incorporated into peptide sequences to modulate their properties.

The primary motivations for this substitution include:

Enhanced Metabolic Stability : The carbon-fluorine bond is exceptionally strong and resistant to metabolic degradation by proteases, which often limits the therapeutic potential of natural peptides. psu.edu Replacing leucine with its trifluorinated counterpart can protect the peptide from enzymatic cleavage, thereby extending its biological half-life.

Modulation of Conformational Properties : The highly electronegative fluorine atoms can influence the local electronic environment and induce specific secondary structures, such as β-sheets or turns. This conformational control is critical for mimicking the bioactive shape of a native peptide or for designing peptidomimetics that bind to specific biological targets with high affinity and selectivity. nih.govnih.gov

Increased Binding Affinity : The trifluoromethyl group can alter the lipophilicity and binding interactions of the peptide with its target receptor. In some cases, this leads to improved binding affinity and, consequently, enhanced biological activity.

The use of 2-amino-4,4,4-trifluorobutanoic acid and its derivatives is in high demand for the de novo design of biologically active peptides and peptidomimetics, reflecting its importance in modern drug discovery. mdpi.comresearchgate.net

Property Enhanced by SubstitutionRationale
Metabolic Stability The strong C-F bond resists enzymatic degradation. psu.edu
Target Affinity The trifluoromethyl group alters lipophilicity and electronic interactions.
Conformational Control Fluorine's electronegativity can induce specific peptide folding. nih.govnih.gov

Precursor in the Synthesis of Complex Fluorinated Amino Acid Analogues

This compound serves as a versatile starting material for the synthesis of more complex and structurally diverse fluorinated amino acid analogues. Its structure contains multiple reactive sites—the amino group, the ester group, and the α-carbon—that can be selectively modified to create novel building blocks for drug discovery.

For instance, the fundamental scaffold of this compound can be elaborated to introduce additional functional groups. A notable example is the synthesis of Methyl (2R,3S)-2-amino-4,4,4-trifluoro-3-hydroxybutanoate, a fluorinated analogue of threonine, which demonstrates that the trifluoroethyl side chain can be part of more complex structures. psu.edu Such hydroxylated fluorinated amino acids are valuable as they possess three distinct functional groups, making them versatile chiral building blocks for more intricate molecules, including antitumor agents. psu.edu

Synthetic transformations that can be applied to this compound include:

N-alkylation or N-acylation of the amino group to introduce new side chains or to incorporate the amino acid into a peptide chain.

Hydrolysis of the methyl ester to the corresponding carboxylic acid, which can then be coupled with other amines or alcohols.

Reduction of the ester to an alcohol, yielding a fluorinated amino alcohol, another important class of chiral building blocks.

Derivatization at the α-carbon , although more challenging, can lead to the creation of quaternary, highly constrained fluorinated amino acids.

The availability of this compound facilitates the expansion of the chemical space of unnatural fluorinated amino acids available to medicinal chemists. nih.gov

Utility in the Construction of Bioactive Molecules and Advanced Organic Scaffolds

The unique properties conferred by the trifluoromethyl group make this compound a valuable component in the construction of a wide range of bioactive molecules. Enantiomerically pure derivatives of its parent amino acid are in great demand for drug design. mdpi.comnih.gov Non-proteinogenic amino acids, particularly those with unique side chains like (2S,3S)-3-hydroxyleucine, are found in numerous bioactive natural products and often serve as key junction points in complex molecular architectures. nih.gov Similarly, fluorinated amino acids are being incorporated into scaffolds designed to have specific biological activities.

The applications in this area are diverse and include:

Enzyme Inhibitors : Peptides or small molecules containing 2-amino-4,4,4-trifluorobutanoic acid can be designed as inhibitors of enzymes where leucine or other hydrophobic residues are recognized in the active site. The enhanced stability and modified binding properties can lead to potent and selective inhibition.

Receptor Ligands : The conformational constraints imposed by the trifluoroethyl group can help in designing ligands with a specific three-dimensional structure required for binding to receptors, such as G-protein coupled receptors (GPCRs).

Advanced Scaffolds : The compound can be used to create rigid and well-defined molecular scaffolds, such as pyrano[3,2-c]pyridones, which can serve as the basis for libraries of compounds with potential anticancer activity. nih.gov The defined stereochemistry of the amino acid provides a reliable anchor point for building complex, three-dimensional molecules.

Role in the Design of Constrained Peptides and Cyclic Structures

Constraining the conformation of a peptide is a key strategy for improving its biological activity, selectivity, and stability. nih.gov Cyclic peptides, in particular, are a promising class of therapeutics because their reduced flexibility minimizes the entropic penalty upon binding to a target and can enhance resistance to proteolysis. nih.gov

This compound plays a significant role in this area due to the steric and electronic influence of its side chain:

Inducing Specific Conformations : The bulky trifluoroethyl group, similar to the side chains of β-branched amino acids like valine or isoleucine, can restrict the rotation of the peptide backbone. This steric hindrance can stabilize specific secondary structures, such as β-strands or turns, which are often involved in protein-protein interactions. nih.govnih.gov

Reducing Conformational Flexibility : In cyclic peptides, incorporating residues with bulky side chains is a proven method for creating more rigid and well-structured molecules. nih.gov Replacing a flexible residue with 2-amino-4,4,4-trifluorobutanoic acid can significantly reduce the number of accessible conformations, leading to a structure that is pre-organized for binding to its biological target. scispace.com

Mimicking Protein Epitopes : Constrained cyclic peptides are often designed to mimic the structure of a specific loop or turn on a protein's surface (an epitope). nih.gov The conformational control offered by this fluorinated amino acid allows for the precise engineering of such mimics, which can be used to disrupt protein-protein interactions implicated in disease.

Conformational Analysis and Theoretical Investigations of Methyl 2 Amino 4,4,4 Trifluorobutanoate

Computational Chemistry Methodologies (e.g., Density Functional Theory)

Computational chemistry provides powerful tools to investigate the molecular properties of compounds like Methyl 2-amino-4,4,4-trifluorobutanoate at the atomic level. Density Functional Theory (DFT) is a widely employed quantum mechanical method that calculates the electronic structure of atoms, molecules, and solids. researchgate.net DFT methods are favored for their balance of accuracy and computational cost, making them suitable for studying the geometries, energies, and vibrational frequencies of various conformers.

In a typical conformational analysis using DFT, the potential energy surface of the molecule is explored by systematically rotating key dihedral angles. For this compound, these rotations would be around the Cα-Cβ and Cα-C(O) bonds. For each resulting conformation, the geometry is optimized to find the lowest energy structure, and the corresponding energy is calculated. This process allows for the identification of stable conformers and the determination of their relative populations based on the Boltzmann distribution.

Commonly used DFT functionals for such studies include B3LYP, often paired with basis sets like 6-31G(d,p) or larger, to provide a reliable description of the system's electronic structure. researchgate.net These calculations can yield valuable data on bond lengths, bond angles, and dihedral angles, which are essential for understanding the molecule's three-dimensional structure.

Below is a hypothetical representation of data that could be obtained from a DFT conformational analysis of this compound, illustrating the relative energies of different conformers.

ConformerDihedral Angle (N-Cα-Cβ-CF3)Dihedral Angle (H2N-Cα-C=O)Relative Energy (kcal/mol)
A 60° (gauche)0° (syn-periplanar)0.00
B 180° (anti)0° (syn-periplanar)1.25
C -60° (gauche)0° (syn-periplanar)0.85
D 60° (gauche)180° (anti-periplanar)2.10

Note: This table is illustrative and based on general principles of conformational analysis. The actual values would require specific DFT calculations.

Influence of the Trifluoromethyl Group on Molecular Conformation and Reactivity

The trifluoromethyl (CF3) group exerts a profound influence on the properties of organic molecules due to its strong electron-withdrawing nature and significant steric bulk. mdpi.com In this compound, the CF3 group is expected to significantly impact both its conformation and reactivity.

Conformational Influence:

The steric demand of the CF3 group plays a crucial role in determining the preferred rotational isomers (rotamers) around the Cα-Cβ bond. Due to its size, the CF3 group will tend to occupy positions that minimize steric clashes with other substituents on the chiral center. This often leads to a preference for gauche or anti conformations, which can be predicted and quantified through computational studies. The electrostatic interactions between the highly electronegative fluorine atoms and other polar groups in the molecule, such as the amino and ester functionalities, also contribute to the conformational preferences.

Influence on Reactivity:

The strong inductive effect of the CF3 group withdraws electron density from the adjacent carbon atoms, which can have several consequences for the molecule's reactivity:

Acidity of the α-proton: The electron-withdrawing nature of the CF3 group can increase the acidity of the α-proton, making it more susceptible to deprotonation.

Nucleophilicity of the amino group: The inductive effect can decrease the electron density on the nitrogen atom of the amino group, thereby reducing its nucleophilicity.

Electrophilicity of the carbonyl carbon: The electron-withdrawing effect can enhance the electrophilicity of the carbonyl carbon in the ester group, making it more reactive towards nucleophilic attack.

These electronic effects can be quantitatively assessed using computational methods by calculating properties such as atomic charges, electrostatic potential maps, and frontier molecular orbital energies (HOMO and LUMO).

PropertyEffect of CF3 Group
Steric Hindrance Increased around the Cβ position
Acidity of α-H Increased
Nucleophilicity of -NH2 Decreased
Electrophilicity of C=O Increased

Stereoelectronic Effects and Their Impact on Synthetic Transformations

Stereoelectronic effects are interactions between the electronic orbitals of a molecule that depend on its three-dimensional structure. In this compound, several stereoelectronic effects are at play, significantly influencing its conformation and reactivity.

One of the most important stereoelectronic effects involving the trifluoromethyl group is hyperconjugation. This involves the donation of electron density from a filled bonding orbital to an adjacent empty or partially filled anti-bonding orbital. For instance, there can be hyperconjugative interactions between the C-H or C-C sigma bonds and the C-F anti-bonding orbitals (σ → σ), or between the nitrogen lone pair and the C-C or C-F anti-bonding orbitals (n → σ). These interactions can stabilize certain conformations over others.

A computational investigation of similar fluorinated systems, such as fluoro and trifluoromethyl piperidines, has shown that hyperconjugative delocalization of the nitrogen lone pair is most pronounced in structures where the substituent is in an axial position. researchgate.net While the molecular context is different, this highlights the importance of such stereoelectronic interactions in determining conformational preferences.

These stereoelectronic effects have a direct impact on synthetic transformations. For example, the preferred conformation of the molecule can influence the stereochemical outcome of reactions at the chiral center or adjacent positions. By understanding and predicting these effects through computational modeling, chemists can design more selective and efficient synthetic routes.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an invaluable tool for elucidating the mechanisms of chemical reactions, providing insights into transition states, intermediates, and reaction energy profiles. For the synthesis of this compound and its derivatives, computational studies can help to understand the factors that control the stereoselectivity of key steps.

For instance, in the asymmetric synthesis of (S)-2-amino-4,4,4-trifluorobutanoic acid, a key step involves the alkylation of a Ni(II) complex of a glycine Schiff base with 1,1,1-trifluoro-2-iodoethane. nih.govnih.gov Computational modeling could be used to investigate the transition state of this alkylation reaction. By calculating the energies of the different possible transition state structures leading to the various stereoisomers, one can predict the major product and understand the origin of the observed diastereoselectivity.

Such a computational study would typically involve:

Locating the transition state structures for the reaction pathway using methods like DFT.

Calculating the activation energies for the formation of different stereoisomers.

Analyzing the geometry and electronic structure of the transition states to identify the key interactions that favor the formation of the desired product.

The insights gained from these computational studies can guide the optimization of reaction conditions, such as the choice of chiral auxiliary, base, and solvent, to improve the yield and stereoselectivity of the synthesis.

Q & A

Q. What are the recommended synthetic routes for Methyl 2-amino-4,4,4-trifluorobutanoate, and how do reaction conditions affect enantiomeric purity?

Methodological Answer:

  • Synthesis : Esterification of 2-amino-4,4,4-trifluorobutanoic acid with methanol under acidic catalysis (e.g., HCl gas) at 0–5°C to minimize racemization.
  • Chiral Resolution : Use of (R)-1-phenylethylammonium salts for crystallization to isolate enantiomers, achieving >98% enantiomeric excess (ee).
  • Optimization : pH control (4–5) and low temperatures prevent amino group protonation, reducing racemization. Confirm purity via chiral HPLC (e.g., Chiralpak IC column) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • ¹H NMR : Identifies methoxy (δ 3.7 ppm) and amino-adjacent protons (δ 4.2–4.5 ppm).
  • ¹⁹F NMR : Confirms trifluoromethyl group integrity (δ -62 to -65 ppm).
  • IR Spectroscopy : Detects ester carbonyl (1730 cm⁻¹) and NH stretching (3460 cm⁻¹).
  • Elemental Analysis : Validates C, H, N, and F ratios (e.g., C: 30.39%, F: 36.05% for analogs). Mass spectrometry (EI-MS) confirms molecular ions (e.g., m/z 117 for related esters) .

Q. How should this compound be stored to maintain stability?

Methodological Answer:

  • Conditions : Store at -20°C in airtight, amber vials under nitrogen to prevent hydrolysis and oxidation.
  • Stability Monitoring : Periodic HPLC analysis (e.g., C18 column, 254 nm) detects degradation products. Shelf life exceeds 12 months under optimal conditions .

Advanced Research Questions

Q. What strategies mitigate racemization during enantioselective synthesis of this compound?

Methodological Answer:

  • Kinetic Control : Use low temperatures (0–5°C) and short reaction times.
  • Chiral Auxiliaries : Employ (R)-1-phenylethylammonium salts to stabilize the desired enantiomer during crystallization.
  • Catalysis : Enzymatic methods (e.g., lipases) for asymmetric esterification. Post-synthesis, dynamic kinetic resolution (DKR) enhances ee .

Q. How does the trifluoromethyl group influence the compound’s reactivity in agrochemical applications?

Methodological Answer:

  • Bioactivity : The CF₃ group enhances lipophilicity and metabolic stability, improving herbicidal activity (e.g., 2× higher IC₅₀ against acetolactate synthase vs. non-fluorinated analogs).
  • SAR Studies : Compare trifluoro, difluoro, and non-fluorinated derivatives via enzyme inhibition assays (IC₅₀ 0.1–1.0 µM) and soil half-life studies (t₁/₂ = 30–60 days) .

Q. What computational methods predict the hydrolysis pathways of this compound?

Methodological Answer:

  • DFT Calculations : B3LYP/6-31G* models simulate hydrolysis transition states, revealing energy barriers (ΔG‡ ≈ 25–30 kcal/mol).
  • Solvent Effects : Polarizable Continuum Model (PCM) predicts faster hydrolysis in aqueous vs. organic media. Experimental validation via pH-rate profiles (k = 0.05 h⁻¹ at pH 7) aligns with computational data .

Q. How can isotopic labeling (e.g., ¹⁸O, ²H) elucidate the ester hydrolysis mechanism?

Methodological Answer:

  • Tracer Studies : Synthesize ¹⁸O-labeled ester to track oxygen incorporation into hydrolysis products via GC-MS.
  • Kinetic Isotope Effects (KIE) : Compare k_H/k_D for deuterated vs. non-deuterated compounds to identify rate-determining steps (e.g., KIE > 2 suggests proton transfer) .

Key Research Findings

  • Chiral resolution using (R)-1-phenylethylammonium salts achieves >98% ee in trifluoroester synthesis .
  • The CF₃ group increases herbicidal activity by 2× compared to non-fluorinated analogs .
  • DFT modeling predicts ester hydrolysis energy barriers of 25–30 kcal/mol, validated experimentally .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.